molecular formula C23H24N4O2 B14938798 N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B14938798
M. Wt: 388.5 g/mol
InChI Key: RHLGNCSTGUSJBF-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazolinone derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out under mild conditions, and the product is purified through standard chromatographic techniques.

Chemical Reactions Analysis

N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The quinazolinone moiety may also contribute to its biological activity by interacting with different enzymes and proteins.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide and N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications. The unique combination of the indole and quinazolinone moieties in N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide sets it apart from other similar compounds.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C23H24N4O2/c1-16(2)14-26-12-10-17-20(8-5-9-21(17)26)25-22(28)11-13-27-15-24-19-7-4-3-6-18(19)23(27)29/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,25,28)

InChI Key

RHLGNCSTGUSJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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